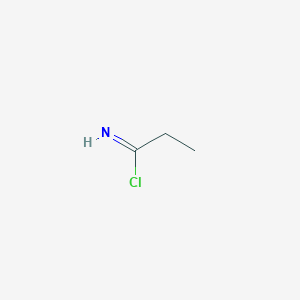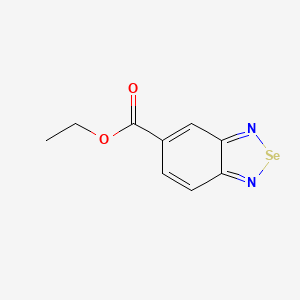
Ethyl 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8 is a compound that belongs to the class of organic compounds known as esters. Esters are characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound, specifically, is an ester derived from the reaction of ethanoic acid and ethanol. Esters are widely used in various industries due to their pleasant aromas and flavors, making them common in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8 can be synthesized through a process known as esterification. This involves the reaction of ethanoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Ethanoic acid and ethanol.
Reduction: Ethanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 8 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8 involves its interaction with various molecular targets. In biological systems, this compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in esterification and hydrolysis reactions, altering the chemical environment and affecting biochemical pathways .
Comparison with Similar Compounds
Ethyl 8 can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reactivity:
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl Butyrate: Known for its fruity aroma and used in flavorings.
This compound stands out due to its specific balance of volatility, solvency, and reactivity, making it particularly useful in specialized industrial and research applications.
Properties
CAS No. |
6343-85-7 |
|---|---|
Molecular Formula |
C9H8N2O2Se |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
ethyl 2,1,3-benzoselenadiazole-5-carboxylate |
InChI |
InChI=1S/C9H8N2O2Se/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3 |
InChI Key |
PUSKHXMZPOMNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=N[Se]N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


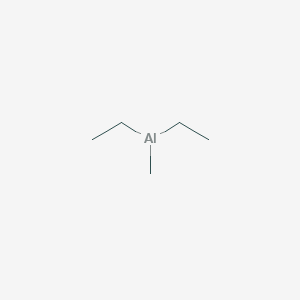
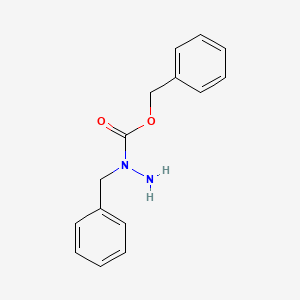


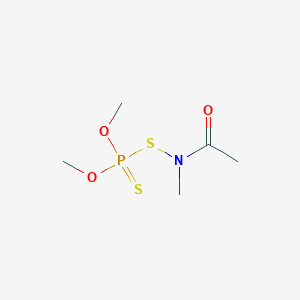

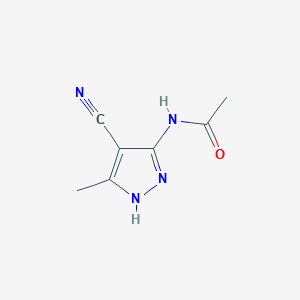

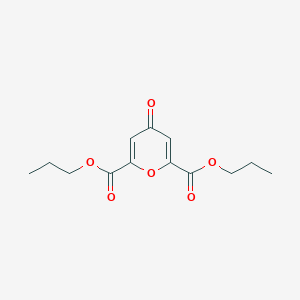
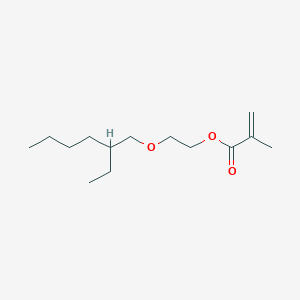
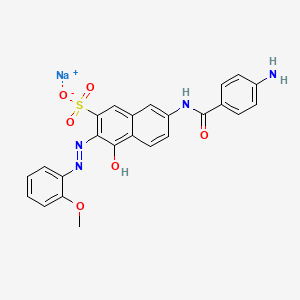
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
